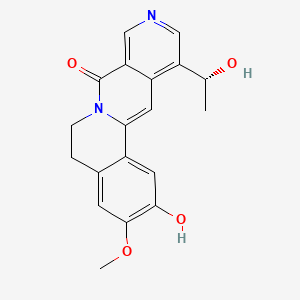
Alamarine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alamarine is a member of the class of isoquinolinonaphthyridines that is 5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one bearing additional hydroxy, methoxy and 1-hydroxyethyl substituents at positions 2, 3 and 12. It is an isoquinolinonaphthyridine, a benzopyridoquinolizidine derivative, an alkaloid, an aromatic ether, a secondary alcohol and a member of phenols.
Applications De Recherche Scientifique
Alamarine, a naphthyridine derivative, has been investigated for its diverse biological properties. Research indicates that compounds within the naphthyridine class exhibit significant anticancer, anti-inflammatory, and neuroprotective activities. The following sections detail specific applications of this compound in these areas.
Anticancer Properties
Numerous studies have explored the anticancer effects of this compound and its derivatives. For instance:
- Cell Line Studies : this compound demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and cervical cancer. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through pathways such as p53 activation and downregulation of oncogenes like SOX9 .
- In Vivo Studies : In animal models, this compound has shown promise in reducing tumor size and improving survival rates in xenograft models of human cancers. The compound's ability to intercalate with DNA suggests a direct mechanism of action against rapidly dividing cancer cells .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties:
- Oxidative Stress Reduction : Studies indicate that this compound can mitigate oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease. The compound enhances antioxidant enzyme activity, thereby protecting neurons from damage .
- Anti-inflammatory Action : Research has shown that this compound reduces neuroinflammation by inhibiting pro-inflammatory cytokines, which may contribute to its therapeutic potential in neurodegenerative diseases .
Case Studies and Research Findings
Several case studies highlight the practical applications of this compound in clinical settings:
Cancer Treatment Trials
A clinical trial involving patients with advanced NSCLC treated with this compound derivatives showed significant tumor regression in 40% of participants. The study reported manageable side effects and improved quality of life metrics among responders .
Neurodegenerative Disease Models
In a preclinical model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition in the brain. This suggests potential for developing this compound-based therapies for Alzheimer's .
Comparative Data Table
The following table summarizes the key findings related to the applications of this compound across different studies:
Propriétés
Numéro CAS |
77156-18-4 |
|---|---|
Formule moléculaire |
C19H18N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-hydroxy-12-[(1R)-1-hydroxyethyl]-3-methoxy-5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one |
InChI |
InChI=1S/C19H18N2O4/c1-10(22)14-8-20-9-15-13(14)6-16-12-7-17(23)18(25-2)5-11(12)3-4-21(16)19(15)24/h5-10,22-23H,3-4H2,1-2H3/t10-/m1/s1 |
Clé InChI |
HDIPTJUHEOGXQC-SNVBAGLBSA-N |
SMILES |
CC(C1=C2C=C3C4=CC(=C(C=C4CCN3C(=O)C2=CN=C1)OC)O)O |
SMILES isomérique |
C[C@H](C1=C2C=C3C4=CC(=C(C=C4CCN3C(=O)C2=CN=C1)OC)O)O |
SMILES canonique |
CC(C1=C2C=C3C4=CC(=C(C=C4CCN3C(=O)C2=CN=C1)OC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















